molecular formula C21H25ClN2O3 B14755284 N'-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide

N'-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide

Cat. No.: B14755284
M. Wt: 388.9 g/mol
InChI Key: VOMRDNGFKFFEIW-YDZHTSKRSA-N
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Description

N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a tert-butoxy group, a chloro group, and a methylphenoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between 3-(tert-butoxy)benzaldehyde and 2-(4-chloro-2-methylphenoxy)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide involves its interaction with specific molecular targets. The benzylidene group may interact with enzymes or receptors, modulating their activity. The tert-butoxy group can enhance the compound’s stability and solubility, while the chloro and methylphenoxy groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(tert-butoxy)benzylidene)-2-(4-chlorophenoxy)propanehydrazide
  • N’-(3-(tert-butoxy)benzylidene)-2-(4-methylphenoxy)propanehydrazide
  • N’-(3-(tert-butoxy)benzylidene)-2-(4-fluoro-2-methylphenoxy)propanehydrazide

Uniqueness

N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is unique due to the presence of both chloro and methylphenoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-[3-[(2-methylpropan-2-yl)oxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C21H25ClN2O3/c1-14-11-17(22)9-10-19(14)26-15(2)20(25)24-23-13-16-7-6-8-18(12-16)27-21(3,4)5/h6-13,15H,1-5H3,(H,24,25)/b23-13+

InChI Key

VOMRDNGFKFFEIW-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=CC=C2)OC(C)(C)C

Origin of Product

United States

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